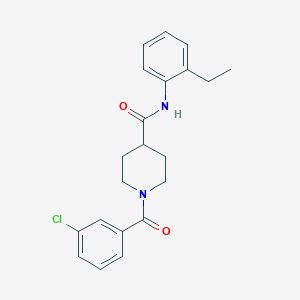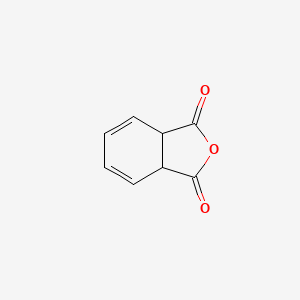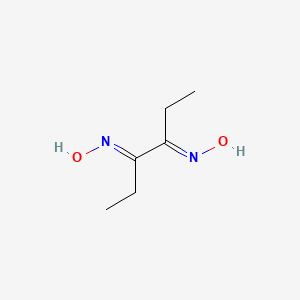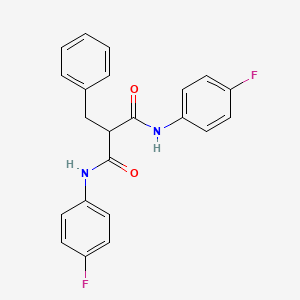
Piperidine, 1-(1-oxobutyl)-
Vue d'ensemble
Description
“Piperidine, 1-(1-oxobutyl)-” is a derivative of piperidine, which is a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied and published .
Molecular Structure Analysis
The molecular formula of “Piperidine, 1-(1-oxobutyl)-” is C9H17NO . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Piperidine is widely used to convert ketones to enamines. Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Mécanisme D'action
Target of Action
Piperidine, 1-(1-oxobutyl)-, is a derivative of piperidine, a heterocyclic amine that is a key building block in the synthesis of many pharmaceutical compounds . The primary targets of piperidine derivatives are often associated with various physiological systems, including the central nervous system (CNS), cardiovascular system (CVS), and gastrointestinal tract (GIT) .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, influencing several signaling molecules and pathways . For instance, piperine, a piperidine derivative, has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, and others .
Biochemical Pathways
Piperidine derivatives can affect multiple biochemical pathways. For instance, piperine has been found to regulate pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in a variety of physiological processes, including inflammation, apoptosis, and cell proliferation .
Pharmacokinetics
Piperidine derivatives are known to have a wide range of biological activities and are used in the production of various drugs .
Result of Action
Piperidine derivatives have been found to have a variety of effects, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them useful in managing and alleviating various disease conditions .
Action Environment
The action, efficacy, and stability of Piperidine, 1-(1-oxobutyl)- can be influenced by various environmental factors. For instance, the benzyl-piperidine group is often necessary for the successful inhibition of cholinesterase receptors . Furthermore, the action of piperidine derivatives can be influenced by factors such as pH, temperature, and the presence of other substances .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Piperidine, 1-(1-oxobutyl)-, like other piperidine derivatives, is known to interact with various enzymes and proteins . For instance, piperine, a piperidine alkaloid, has been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(1-oxobutyl)- may also interact with a variety of biomolecules and participate in various biochemical reactions.
Cellular Effects
Studies on piperine, a similar compound, have shown that it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that Piperidine, 1-(1-oxobutyl)- may have similar effects on cells.
Molecular Mechanism
Piperine, a related compound, has been shown to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on piperine have shown that it can have long-term effects on cellular function
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Piperidine, 1-(1-oxobutyl)- in animal models. Studies on piperine have shown that its effects can vary with different dosages
Metabolic Pathways
Piperine, a related compound, is known to be involved in various metabolic pathways
Transport and Distribution
Studies on related compounds suggest that they can interact with various transporters or binding proteins
Subcellular Localization
Studies on piperine have shown that it and its synthesizing enzyme are co-localized in specialized cells of the black pepper fruit perisperm
Propriétés
IUPAC Name |
1-piperidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVSPFERJBPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307430 | |
| Record name | Piperidine, 1-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4637-70-1 | |
| Record name | N-Butyrylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-(1-oxobutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




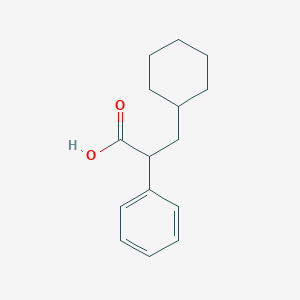



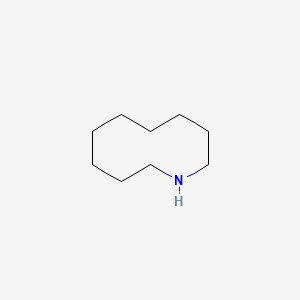
![1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene](/img/structure/B1655879.png)
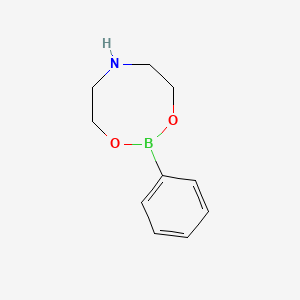
![N~3~-(2,6-dichlorobenzyl)-N~1~-(2,2-diethoxyethyl)-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B1655881.png)
![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B1655882.png)
